4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
The compound "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide" is a benzamide derivative that features prominently in various chemical research fields. Known for its complex structure involving a benzofuran moiety and a nitrophenyl group, this compound's unique properties make it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used as dopants for n-type organic semiconductors .
Mode of Action
It is known that similar compounds interact with their targets to enhance the performance of n-type organic semiconductors .
Biochemical Pathways
Similar compounds are known to influence the electrical properties of organic semiconductors .
Pharmacokinetics
Similar compounds are known to be soluble in established processing solvents .
Result of Action
Similar compounds are known to enhance the performance of n-type organic semiconductors .
Action Environment
Similar compounds are generally considered to be air stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide" typically begins with the preparation of the benzofuran core. This involves the cyclization of ortho-alkyl phenols using dehydrating agents. Subsequent steps introduce the ether linkage and the nitrophenyl group through various substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may leverage continuous flow chemistry techniques to optimize yields and reaction times. Catalysts and efficient purification processes are employed to ensure the compound's high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation to form ketones or carboxylic acids.
Reduction: Reduction can lead to the transformation of nitro groups into amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, modifying the benzene rings or the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogenation with palladium on carbon (Pd/C), or chemical reduction using tin and hydrochloric acid (Sn/HCl).
Substitution: Halogenation reagents such as bromine (Br₂), or alkylating agents like alkyl halides.
Major Products
Depending on the reaction type, products can range from simple alcohols and amines to more complex structures like polycyclic compounds or heterocycles.
Scientific Research Applications
Chemistry: Used in studying reaction mechanisms and creating new synthetic pathways.
Biology: Potential in modifying biological molecules for studying enzyme interactions.
Medicine: Examined for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in developing new materials or pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-4-nitrophenyl)benzamide
2,3-dihydro-1-benzofuran-7-yl derivatives
N-(2-methyl-4-nitrophenyl)benzamides
Unique Features
This compound’s combination of a benzofuran and nitrophenyl group sets it apart, offering a unique set of pharmacological and chemical properties. Unlike simpler benzamides, the additional complexity may contribute to more specific biological activities or synthetic versatility.
There you have it—a snapshot of "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide"
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methyl-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-16-13-20(27(29)30)11-12-21(16)26-24(28)18-9-7-17(8-10-18)15-31-22-6-4-5-19-14-25(2,3)32-23(19)22/h4-13H,14-15H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZLROXOLIEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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